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Compound of Interest |

3-((4-
Compound Name: Bromophenyl)amino)propanoic

acid

Cat. No.: B1318393

An In-depth Technical Guide to 3-((4-
Bromophenyl)amino)propanoic acid

This technical guide provides a comprehensive overview of the physical and chemical
properties, experimental protocols, and potential biological significance of 3-((4-
Bromophenyl)amino)propanoic acid. The information is intended for researchers, scientists,
and professionals in the fields of drug development and chemical synthesis.

Chemical and Physical Properties

3-((4-Bromophenyl)amino)propanoic acid, with the chemical formula CoH10BrNO2, is a
derivative of 3-alanine. Its structure, featuring a brominated phenyl ring attached to an amino
propanoic acid backbone, makes it a compound of interest for various chemical and
pharmaceutical applications.

Physical Properties

Precise experimental data for the physical properties of 3-((4-Bromophenyl)amino)propanoic
acid are not readily available in the literature. However, based on data from structurally similar
compounds, the following properties can be estimated.
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Property Value Source/Notes
Molecular Weight 244.09 g/mol Calculated
Molecular Formula CoH10BrNO:2

Appearance White to off-white solid
This is for a related compound
] ] 133-136 °C (for 3-(4- lacking the amino group and
Melting Point o ) )
Bromophenyl)propionic acid) should be considered an
estimate.
Boiling Point Not available
) [1] Data for the isomeric (S)-2-
B Soluble in 0.1 M NaOH (50 ]
Solubility Amino-3-(4-
mg/mL) -
bromophenyl)propanoic acid.
pKa Not available

Chemical Properties

The chemical reactivity of 3-((4-Bromophenyl)amino)propanoic acid is dictated by its

functional groups: the carboxylic acid, the secondary amine, and the brominated aromatic ring.

The bromine atom serves as a useful handle for various cross-coupling reactions, making it a

versatile building block in organic synthesis.[2]

Experimental Protocols

Synthesis

A general method for the synthesis of 3-amino-3-arylpropanoic acids can be adapted for 3-((4-

Bromophenyl)amino)propanoic acid. The following is a representative protocol based on a

known procedure for similar compounds.[3]

Reaction Scheme:
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Caption: Synthesis of 3-((4-Bromophenyl)amino)propanoic acid.
Procedure:

e Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable
solvent such as water or an alcohol (e.g., ethanol).

o Addition of Reagent: Add acrylic acid (1.1 equivalents) to the solution.

e Reaction: Heat the mixture to reflux and maintain for several hours (typically 8-15 hours),
monitoring the reaction progress by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate
forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system, such as ethanol/water, to yield the final product.

Purification

Purification of the synthesized compound is crucial for obtaining a high-purity product. A
general procedure for purification of a similar compound, (S)-3-(4-Bromophenyl)butanoic acid,
involves the following steps that can be adapted.[4]
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Caption: General purification workflow.
Procedure:
e The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol).

e The solution is allowed to cool slowly to room temperature and then placed in an ice bath to
facilitate crystallization.

e The resulting crystals are collected by vacuum filtration and washed with a small amount of
cold solvent.
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e The purified crystals are then dried under vacuum.

Spectral Analysis

While specific spectra for 3-((4-Bromophenyl)amino)propanoic acid are not readily available,
the expected spectral characteristics can be predicted based on its structure and data from
analogous compounds.

e 1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons,
the methine proton (CH), and the methylene protons (CHz). The aromatic protons will likely
appear as a complex multiplet in the range of & 7.0-7.6 ppm. The methine proton adjacent to
the nitrogen and the phenyl group would appear around & 4.0-4.5 ppm, and the methylene
protons adjacent to the carboxylic acid would be expected around & 2.5-3.0 ppm.[5] The
proton of the carboxylic acid will be a broad singlet at a higher chemical shift, typically >10
ppm. The N-H proton will also be a broad singlet.

e 13C NMR: The carbon NMR spectrum should display nine distinct signals. The carbonyl
carbon of the carboxylic acid will be the most downfield signal (6 > 170 ppm). The aromatic
carbons will appear in the & 110-150 ppm region. The methine and methylene carbons will
be in the aliphatic region (& 30-60 ppm).

« Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch
from the carboxylic acid (2500-3300 cm~1), a C=0 stretch (around 1700-1725 cm~1), N-H
stretching (around 3300-3500 cm~1), and C-Br stretching in the fingerprint region.[6][7]

e Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a
characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
Common fragmentation patterns would involve the loss of the carboxylic group (-45 Da) and
cleavage of the C-C bond adjacent to the amino group.[3][9]

Biological Activity and Signaling Pathways

The biological activity of 3-((4-Bromophenyl)amino)propanoic acid has not been extensively
studied. However, the broader class of arylpropionic acid derivatives is known for a wide range
of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer
properties.
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Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial
activity against multidrug-resistant bacteria and fungi.[10] Furthermore, some thiazole
derivatives of propanoic acids have been investigated as potential anticancer agents.[11][12]
These studies suggest that the 3-((4-Bromophenyl)amino)propanoic acid scaffold could be a
valuable starting point for the development of new therapeutic agents.

Given its structural similarity to other biologically active molecules, 3-((4-
Bromophenyl)amino)propanoic acid could potentially interact with various biological targets.
A hypothetical workflow for screening its biological activity is presented below.
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Caption: Workflow for biological activity screening.
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At present, there is no specific signaling pathway that has been identified for 3-((4-
Bromophenyl)amino)propanoic acid. Further research is required to elucidate its mechanism
of action and potential molecular targets.

Conclusion

3-((4-Bromophenyl)amino)propanoic acid is a versatile chemical compound with potential
applications in organic synthesis and medicinal chemistry. While specific experimental data for
some of its physical properties are lacking, reasonable estimations can be made from related
structures. The presence of multiple functional groups provides a platform for diverse chemical
modifications, making it an attractive scaffold for the development of novel compounds with
potential therapeutic activities. Further investigation into its biological effects is warranted to
fully explore its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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